molecular formula C10H12ClN3 B13946522 5-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

5-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13946522
M. Wt: 209.67 g/mol
InChI Key: IXKTXKXPSOHUIX-UHFFFAOYSA-N
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Description

4-Chloro-5-(1,1-dimethylethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(1,1-dimethylethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-5-aminopyrimidine with tert-butyl isocyanide under specific conditions to form the desired pyrrolopyrimidine scaffold . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(1,1-dimethylethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted pyrrolopyrimidines, N-oxides, and reduced amine derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-(1,1-dimethylethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

5-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C10H12ClN3/c1-10(2,3)6-4-12-9-7(6)8(11)13-5-14-9/h4-5H,1-3H3,(H,12,13,14)

InChI Key

IXKTXKXPSOHUIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CNC2=C1C(=NC=N2)Cl

Origin of Product

United States

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